![molecular formula C16H18N2O B4440616 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B4440616.png)
3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide
Overview
Description
3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is synthesized through a specific method. In
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide has also been shown to reduce inflammation and pain in animal models of inflammatory diseases. Additionally, 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide has been shown to have a positive effect on bone density, making it a potential candidate for the treatment of osteoporosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide in lab experiments is its high purity and yield obtained through the optimized synthesis method. Additionally, 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic properties, making it a well-characterized compound. However, one limitation of using 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the mechanism of action of 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide and its potential therapeutic applications in other diseases such as osteoporosis. Furthermore, studies could be conducted to investigate the pharmacokinetics and toxicity of 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide to determine its suitability for clinical use.
In conclusion, 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its potential applications in cancer, inflammation, and pain. Further research is needed to fully understand the mechanism of action of 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide and its potential therapeutic applications in other diseases.
Scientific Research Applications
3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have an inhibitory effect on the growth of cancer cells and has been proposed as a potential anticancer agent. Additionally, 3-(4-methylphenyl)-N-(2-pyridinylmethyl)propanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13-5-7-14(8-6-13)9-10-16(19)18-12-15-4-2-3-11-17-15/h2-8,11H,9-10,12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPCPGJFCIAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.